![molecular formula C12H18NO5 B561880 Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate CAS No. 19187-50-9](/img/structure/B561880.png)
Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate
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Overview
Description
Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate is a biochemical used for proteomics research . It is an N-hydroxysuccinimide ester of the nitroxide spin label 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl, also known as tempyo . This ester is an active acylating agent that preferentially targets α-amino groups .
Molecular Structure Analysis
The molecular formula of Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate is C10H14NO4 . Its molecular weight is 212.22 . The exact molecular structure is not provided in the search results.Scientific Research Applications
Spin Probing in Nuclear Polarization
This compound serves as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal. This application is crucial in enhancing nuclear magnetic resonance (NMR) signals, which is valuable in structural biology and materials science .
Synthesis of Charge Transport Polyethers
It acts as a starting material in the synthesis of nitroxide-based polyethers possessing charge transport properties. These materials are significant in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells .
Site-Directed Spin Labeling
The compound is used for site-directed spin labeling of proteins. This involves chemical modification of engineered cysteine residues with nitroxide spin labels and is an invaluable tool for conducting double electron-electron resonance (DEER) spectroscopy experiments. DEER spectroscopy is used to measure distances within proteins, which helps in understanding their structure and function .
Mechanism of Action
Target of Action
Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate is a biochemical used in proteomics research . It is a highly reactive labelled thiol-specific spin-label . It is a specific conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study .
Mode of Action
This compound acts as a spin label, interacting with its targets through a covalent disulfide linkage . This allows it to probe the conformational structure of thiol sites in proteins and other macromolecules .
Biochemical Pathways
As a spin label, it is likely involved in studying the dynamics of proteins and other macromolecules .
Result of Action
The result of the action of this compound is the ability to study the conformational structure of thiol sites in proteins and other macromolecules . This can provide valuable insights into the structure and function of these macromolecules.
properties
InChI |
InChI=1S/C12H18NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7H,6H2,1-5H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCMDAVDFRYSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=CC(N(C1(C)C)[O])(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57369592 |
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